molecular formula C10H5Cl2N3 B1344563 4,8-dichloro-5H-pyrimido[5,4-b]indole CAS No. 549488-69-9

4,8-dichloro-5H-pyrimido[5,4-b]indole

Cat. No. B1344563
CAS RN: 549488-69-9
M. Wt: 238.07 g/mol
InChI Key: NYENQGWXUPLPSV-UHFFFAOYSA-N
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Description

4,8-dichloro-5H-pyrimido[5,4-b]indole, also known as 4,8-DC-5, is a synthetic compound belonging to the 5H-pyrimido[5,4-b]indole family of compounds. It is a heterocyclic aromatic compound with a unique chemical structure that is not found in nature. The compound has been studied extensively over the past few decades and has been found to have a wide range of applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Synthesis : A study described the synthesis of a range of biologically and pharmaceutically active structures, including pyrimido[5,4-b]indoles, via palladium-catalyzed amidation and cyclization. This research also explored the fluorescence properties of these compounds, demonstrating their potential in various applications due to good quantum yields (Kumar et al., 2012).
  • Copper-Catalyzed Cascade Cyclization : Another study highlighted the synthesis of 5H-pyrimido[5,4-b]indole derivatives through an unprecedented [5 + 2 + 1] cascade cyclization, using copper(I) iodide and cesium carbonate. This method provided a novel protocol for creating structurally diverse derivatives with high yields (Wu et al., 2022).

Potential Biological Activities

  • Antiviral Properties : Pyrimido[4,5-b]indole ribonucleosides modified with phenyl or hetaryl groups have been synthesized and evaluated for their antiviral activity, notably against the Dengue virus. This suggests the potential of these compounds in antiviral therapies (Tichy et al., 2012).
  • Microtubule Depolymerizing Agents : Research into pyrimido[4,5-b]indole-4-amines has identified compounds with significant potency as microtubule depolymerizers, effective against multidrug-resistant cells. These findings could contribute to the development of new cancer treatments (Devambatla et al., 2017).

properties

IUPAC Name

4,8-dichloro-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(15-7)10(12)14-4-13-8/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENQGWXUPLPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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